molecular formula C20H21N3O4 B11345795 N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide

Cat. No.: B11345795
M. Wt: 367.4 g/mol
InChI Key: WAVIEORLCXZENX-UHFFFAOYSA-N
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Description

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a methoxy group, a methyl group, and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-methoxy-3-methylphenylboronic acid with appropriate reagents to form the oxadiazole ring . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow synthesis techniques, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide

InChI

InChI=1S/C20H21N3O4/c1-4-10-26-16-7-5-6-15(12-16)20(24)21-19-18(22-27-23-19)14-8-9-17(25-3)13(2)11-14/h5-9,11-12H,4,10H2,1-3H3,(H,21,23,24)

InChI Key

WAVIEORLCXZENX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)C

Origin of Product

United States

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